4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde
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Overview
Description
4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde is a heterocyclic compound characterized by the presence of a thiazole ring substituted with a bromine atom, a methoxy group, and an aldehyde functional group
Mechanism of Action
Target of action
Thiazole is a heterocyclic compound that is found in many biologically active substances. It’s often used in medicinal chemistry due to its bioactivity . .
Mode of action
The mode of action of thiazole-containing compounds can vary widely depending on the specific compound. Some thiazole compounds can interact with enzymes or receptors in the body, leading to various biological effects
Biochemical pathways
Thiazole compounds can influence various biochemical pathways. For example, some thiazole compounds can inhibit or activate certain enzymes, affecting the biochemical pathways that these enzymes are involved in
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde typically involves the bromination of 3-methoxy-1,2-thiazole-5-carbaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid.
Reduction: 4-Bromo-3-methoxy-1,2-thiazole-5-methanol.
Scientific Research Applications
4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials science for the development of novel polymers and coatings.
Comparison with Similar Compounds
4-Bromo-1,2-thiazole-5-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.
3-Methoxy-1,2-thiazole-5-carbaldehyde: Lacks the bromine atom, which may influence its chemical properties and biological activities.
4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde: Similar structure with chlorine instead of bromine, potentially leading to different reactivity and applications.
Uniqueness: 4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde is unique due to the combination of the bromine atom, methoxy group, and aldehyde functional group on the thiazole ring. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-9-5-4(6)3(2-8)10-7-5/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMOUHUYEOHIOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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